Manifaxine

Catalog No.
S534495
CAS No.
135306-39-7
M.F
C12H15F2NO2
M. Wt
243.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Manifaxine

CAS Number

135306-39-7

Product Name

Manifaxine

IUPAC Name

(2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol

Molecular Formula

C12H15F2NO2

Molecular Weight

243.25 g/mol

InChI

InChI=1S/C12H15F2NO2/c1-7-6-17-12(16,8(2)15-7)9-3-10(13)5-11(14)4-9/h3-5,7-8,15-16H,6H2,1-2H3/t7-,8+,12-/m1/s1

InChI Key

OZGPVYJHWWPEFT-RGNHYFCHSA-N

SMILES

CC1COC(C(N1)C)(C2=CC(=CC(=C2)F)F)O

solubility

Soluble in DMSO

Synonyms

BW-1555U-88; GW-320659; 1555U-88; BW1555U88; GW320659; 1555U88; BW 1555U 88; GW 320659; 1555U 88

Canonical SMILES

CC1COC(C(N1)C)(C2=CC(=CC(=C2)F)F)O

Isomeric SMILES

C[C@@H]1CO[C@]([C@@H](N1)C)(C2=CC(=CC(=C2)F)F)O

The exact mass of the compound Manifaxine is 243.1071 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Manifaxine (CAS 135306-39-7) is a highly potent, direct-acting norepinephrine-dopamine reuptake inhibitor (NDRI) defined by its (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol structure [1]. Unlike earlier-generation aminoketones, this compound features a stabilized morpholine acetal ring and a 3,5-difluorophenyl substitution that imparts distinct amphiphilic properties, high solubility in polar aprotic solvents like DMSO, and predictable pH-dependent aqueous dissolution. For pharmacological research and synthetic assay development, Manifaxine serves as a high-purity, pre-cyclized benchmark, bypassing the complex in vivo metabolic activation required by standard cathinone-derived precursors[2].

Substituting Manifaxine with the more common benchmark bupropion or its unfluorinated metabolite radafaxine severely compromises in vitro assay precision [1]. Bupropion is heavily reliant on hepatic metabolism (primarily via CYP2B6) to form its active morpholinol metabolites, meaning its direct in vitro application often yields artificially low binding affinities and fails to replicate physiological NDRI activity [1]. Furthermore, the absence of the 3,5-difluoro substitution in radafaxine results in lower lipophilicity and reduced target binding efficiency[2]. Procuring Manifaxine ensures researchers have a pre-cyclized, metabolically stable, and highly potent morpholine scaffold that delivers immediate, quantifiable receptor engagement without requiring metabolic simulation.

Superior In Vitro Norepinephrine Uptake Inhibition

Manifaxine demonstrates substantially higher affinity for the norepinephrine transporter compared to the baseline standard bupropion. The integration of the morpholine acetal structure and difluorophenyl motif provides additional hydrogen bonding and hydrophobic interactions, driving a 30-fold increase in in vitro NET inhibition activity [1].

Evidence DimensionIn vitro Norepinephrine (NE) uptake inhibition potency
Target Compound Data30-fold higher activity
Comparator Or BaselineBupropion (Baseline aminoketone)
Quantified Difference30x greater in vitro potency
ConditionsIn vitro monoamine uptake assay

Essential for high-throughput screening and receptor binding assays where maximum direct target engagement is required without relying on metabolic activation.

Enhanced In Vivo Monoamine Modulation

Beyond its in vitro binding superiority, Manifaxine maintains a robust translational advantage in systemic models. Compared to bupropion, Manifaxine exhibits a 4-fold higher in vivo activity for norepinephrine uptake inhibition [1]. This is attributed to the optimized lipophilicity and metabolic stability conferred by the 3,5-difluorophenyl group, which enhances central nervous system penetrance and target residence time.

Evidence DimensionIn vivo Norepinephrine uptake inhibition
Target Compound Data4-fold higher activity
Comparator Or BaselineBupropion
Quantified Difference4x greater in vivo potency
ConditionsIn vivo preclinical monoamine uptake models

Allows researchers to use lower dosing thresholds in animal models, reducing off-target toxicity while achieving robust NDRI effects.

Pre-Cyclized Morpholine Acetal Stability

Bupropion exists as an aminoketone that undergoes intramolecular cyclization in vivo to form active morpholinols like hydroxybupropion and radafaxine[1]. Manifaxine is synthesized as a pre-cyclized, stereospecific (2S,3S,5R) morpholin-2-ol. This locked conformation prevents the spontaneous degradation or equilibrium shifts often seen in uncyclized cathinone derivatives under aqueous assay conditions, ensuring consistent molarity and reproducible binding kinetics across varied pH environments [1].

Evidence DimensionStructural conformation in aqueous media
Target Compound DataStable, pre-cyclized morpholine acetal
Comparator Or BaselineBupropion (uncyclized aminoketone subject to equilibrium/metabolism)
Quantified DifferenceElimination of metabolic dependency for active conformation
ConditionsAqueous physiological buffers (pH 7.4)

Guarantees that the exact molar concentration applied in an assay directly correlates to the active pharmacophore, eliminating the variability of spontaneous cyclization.

High-Throughput Monoamine Transporter Assays

Due to its 30-fold higher in vitro potency over bupropion and its pre-cyclized stability, Manifaxine is the optimal positive control for screening novel NDRI candidates in cell-based assays [1].

Preclinical Pharmacokinetic Modeling

Its metabolically stable, fluorinated morpholine structure makes it an ideal reference standard for LC-MS/MS studies mapping the CNS penetrance and half-life of advanced monoamine modulators [2].

Scaffold Derivatization in Medicinal Chemistry

The 3,5-difluorophenyl morpholinol core serves as an advanced starting material or benchmark for synthesizing next-generation treatments for neurological disorders, bypassing the metabolic liabilities of cathinone-based precursors [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

243.10708505 g/mol

Monoisotopic Mass

243.10708505 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J8IE53G2IV

Other CAS

135306-42-2

Wikipedia

Manifaxine

Dates

Last modified: 02-18-2024
1: Spraggs CF, Pillai SG, Dow D, Douglas C, McCarthy L, Manasco PK, Stubbins M, Roses AD. Pharmacogenetics and obesity: common gene variants influence weight loss response of the norepinephrine/dopamine transporter inhibitor GW320659 in obese subjects. Pharmacogenet Genomics. 2005 Dec;15(12):883-9. PubMed PMID: 16272960.
2: DeVeaugh-Geiss J, Conners CK, Sarkis EH, Winner PK, Ginsberg LD, Hemphill JM, Laurenza A, Barrows CE, Webster CJ, Stotka CJ, Asgharnejad M. GW320659 for the treatment of attention-deficit/hyperactivity disorder in children. J Am Acad Child Adolesc Psychiatry. 2002 Aug;41(8):914-20. PubMed PMID: 12162627.

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